molecular formula C11H14FNO2 B13240533 Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Ethyl 3-amino-2-fluoro-2-phenylpropanoate

Cat. No.: B13240533
M. Wt: 211.23 g/mol
InChI Key: BKYUGIHVSDYXFJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of phenylpropanoic acid and contains an amino group, a fluoro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate typically involves the reaction of ethyl 2-fluoro-3-oxo-3-phenylpropanoate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-fluoro-2-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or thiol derivatives.

Scientific Research Applications

Ethyl 3-amino-2-fluoro-2-phenylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-fluoro-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylpropanoate: Similar structure but lacks the amino and fluoro groups.

    Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Contains a fluoro group but lacks the amino group.

    Ethyl cinnamate: Contains a phenyl group but lacks the amino and fluoro groups.

Uniqueness

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is unique due to the presence of both an amino group and a fluoro group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-2-fluoro-2-phenylpropanoate is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an ethyl ester group, an amino group, and a fluoro-substituted phenyl moiety, which contribute to its unique properties and applications in biological systems.

The molecular formula of this compound is C11H14FNO2C_{11}H_{14}FNO_2 with a molar mass of approximately 239.25 g/mol. The presence of the amino and fluoro groups enhances its lipophilicity and membrane permeability, facilitating interactions with various biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

  • Enzyme Interactions : Research indicates that this compound can act as a biochemical probe to study enzyme-substrate interactions. Its structural features allow it to modulate enzyme activity, which is critical for understanding various metabolic pathways .
  • Receptor Binding : The compound's amino group can form hydrogen bonds with biological molecules, while the fluoro group enhances its ability to penetrate cellular membranes. This dual functionality makes it a promising candidate for therapeutic applications, potentially influencing receptor binding and activity .

Synthesis and Derivatives

The synthesis of this compound typically involves several organic reactions, often utilizing enzymatic methods to achieve high selectivity and yield. For example, lipase-catalyzed hydrolysis has been employed to produce enantiomerically pure β-amino acids from racemic mixtures . This method highlights the versatility of the compound in synthetic organic chemistry.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-phenylpropanoateLacks amino and fluoro groupsSimpler structure without functional modifications
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateContains a fluoro group but lacks an amino groupFocused on carbonyl chemistry
Ethyl cinnamateContains a phenyl group but lacks amino and fluoroKnown for its aromatic properties

This compound stands out due to its combination of an amino group and a fluoro group, which provide distinct chemical reactivity and biological properties not found in the other compounds listed above.

Case Studies

  • Inhibition Studies : In a study focused on enzyme inhibitors, derivatives of similar structures were evaluated for their inhibitory potential against specific transporters. These studies revealed that structural modifications could significantly influence inhibitory potency, suggesting that this compound may exhibit similar or enhanced activities depending on its specific interactions within biological systems .
  • Pharmacological Applications : The pharmacological significance of fluorinated β-amino acids has been documented extensively. For instance, compounds like this compound are being investigated as scaffolds in drug design due to their unique properties that may lead to novel therapeutic agents .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 3-amino-2-fluoro-2-phenylpropanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3

InChI Key

BKYUGIHVSDYXFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)(C1=CC=CC=C1)F

Origin of Product

United States

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